2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE
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Overview
Description
2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonylamino group attached to a dimethylphenyl ring and a fluorophenyl group. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-fluoroaniline to form the sulfonylamino intermediate. This intermediate is then reacted with propanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to the modulation of various cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-dimethylphenyl)sulfonylamino]benzamide
- 2-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)propanamide
Uniqueness
Compared to similar compounds, 2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE is unique due to the presence of both the sulfonylamino and fluorophenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-11-8-9-12(2)16(10-11)24(22,23)20-13(3)17(21)19-15-7-5-4-6-14(15)18/h4-10,13,20H,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGAACBCAVJXML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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